molecular formula C12H5FN2O B13071318 2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B13071318
M. Wt: 212.18 g/mol
InChI Key: XSEOCJUBPOTZPP-UHFFFAOYSA-N
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Description

2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C12H4F2N2O. It is a pale yellow solid known for its electron-deficient nature, making it a valuable building block in the synthesis of non-fullerene acceptors for organic photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-difluoroindan-1-one with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific fluorination pattern and electron-deficient nature. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and properties, making each unique in its own right.

Properties

Molecular Formula

C12H5FN2O

Molecular Weight

212.18 g/mol

IUPAC Name

2-(5-fluoro-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H5FN2O/c13-8-1-2-9-10(7(5-14)6-15)4-12(16)11(9)3-8/h1-3H,4H2

InChI Key

XSEOCJUBPOTZPP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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